
4-Methyl-N-(propan-2-yl)-6-(trifluoromethyl)-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-N-(propan-2-yl)-6-(trifluoromethyl)-1,3,5-triazin-2-amine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a methyl group, an isopropyl group, and a trifluoromethyl group attached to the triazine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(propan-2-yl)-6-(trifluoromethyl)-1,3,5-triazin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methyl-1,3,5-triazine and isopropylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent such as dichloromethane or ethanol. The reaction temperature is maintained at around 0-5°C to ensure the desired product formation.
Catalysts: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, with stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-(propan-2-yl)-6-(trifluoromethyl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding triazine oxides.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of substituted triazine compounds with different functional groups.
Scientific Research Applications
4-Methyl-N-(propan-2-yl)-6-(trifluoromethyl)-1,3,5-triazin-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-N-(propan-2-yl)-6-(trifluoromethyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-N-(propan-2-yl)-3-(trifluoromethyl)aniline
- 4-Methyl-N-(propan-2-yl)-5-(trifluoromethyl)-1,3,5-triazin-2-amine
Uniqueness
4-Methyl-N-(propan-2-yl)-6-(trifluoromethyl)-1,3,5-triazin-2-amine is unique due to the specific positioning of the trifluoromethyl group on the triazine ring. This positioning influences its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
CAS No. |
63380-62-1 |
|---|---|
Molecular Formula |
C8H11F3N4 |
Molecular Weight |
220.20 g/mol |
IUPAC Name |
4-methyl-N-propan-2-yl-6-(trifluoromethyl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C8H11F3N4/c1-4(2)12-7-14-5(3)13-6(15-7)8(9,10)11/h4H,1-3H3,(H,12,13,14,15) |
InChI Key |
XBYWKPGGASGWMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC(=N1)NC(C)C)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


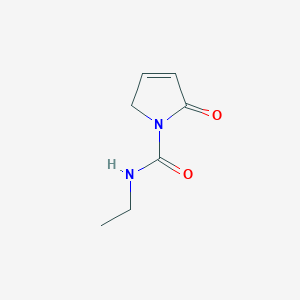
![4-{[(Prop-2-yn-1-yl)oxy]methoxy}but-2-yn-1-ol](/img/structure/B14512609.png)
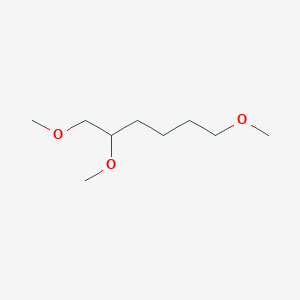
![6-tert-Butyl-2-phenyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14512635.png)
![6-Cyclohexyl-2-methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14512644.png)
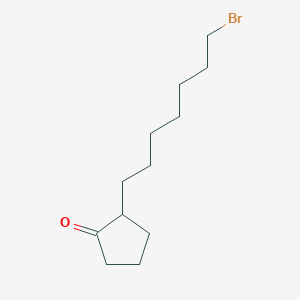

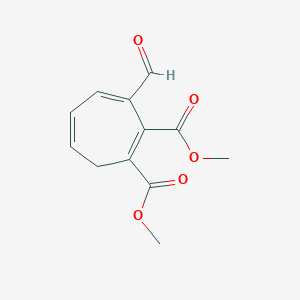
![6-{[(4-Chlorophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14512666.png)
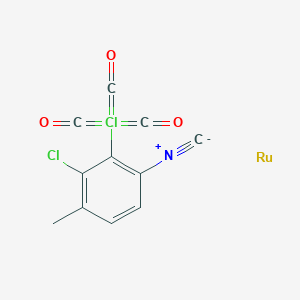

![2-[3-(1-Ethylquinolin-2(1H)-ylidene)prop-1-en-1-yl]quinoline](/img/structure/B14512682.png)
![Lithium (methylsulfanyl)[bis(trimethylsilyl)]methanide](/img/structure/B14512688.png)
![3,5-Dimethyl-2-[(trifluoromethyl)sulfanyl]-1H-pyrrole](/img/structure/B14512696.png)
